molecular formula C10H8FNO2 B2637291 Methyl 7-fluoro-1H-indole-5-carboxylate CAS No. 256935-98-5

Methyl 7-fluoro-1H-indole-5-carboxylate

Cat. No. B2637291
CAS RN: 256935-98-5
M. Wt: 193.177
InChI Key: VONJGOKZTQSBNK-UHFFFAOYSA-N
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Description

“Methyl 7-fluoro-1H-indole-5-carboxylate” is a chemical compound. It is a derivative of indole, a heterocyclic compound that is important in many biological compounds . It has a molecular formula of C10H8FNO2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate” can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “Methyl 7-fluoro-1H-indole-5-carboxylate” is based on the indole scaffold, which is a significant heterocyclic system. The indole nucleus is found in many important synthetic drug molecules .


Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, which has led to interest in synthesizing a variety of indole derivatives .


Physical And Chemical Properties Analysis

“Methyl 7-fluoro-1H-indole-5-carboxylate” has a molecular weight of 193.17 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Biosynthesis of Protein Kinase Inhibitors

“Methyl 7-fluoro-1H-indole-5-carboxylate” can be used as a reactant for the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.

Metal-Free Friedel-Crafts Alkylation

This compound can also be used as a reactant in metal-free Friedel-Crafts alkylation . This is a type of chemical reaction that involves the alkylation of an aromatic ring. It’s a key process in the manufacture of a wide range of chemicals, including pharmaceuticals and polymers.

Preparation of Diphenylsulfonium Ylides

“Methyl 7-fluoro-1H-indole-5-carboxylate” can be used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are useful in organic synthesis, particularly in the preparation of epoxides, aziridines, and cyclopropanes.

Cross Dehydrogenative Coupling Reactions

This compound can be used as a reactant in cross dehydrogenative coupling reactions . These reactions are a type of carbon-carbon bond forming reaction that are important in the synthesis of complex organic molecules.

Synthesis of Indirubin Derivatives

“Methyl 7-fluoro-1H-indole-5-carboxylate” can be used in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine used to treat chronic diseases and has been shown to have anti-cancer properties.

Preparation of Aminoindolylacetates

Finally, this compound can be used in the preparation of aminoindolylacetates . These compounds have a wide range of biological activities and could be used in the development of new therapeutic agents.

Mechanism of Action

While the specific mechanism of action for “Methyl 7-fluoro-1H-indole-5-carboxylate” is not mentioned in the search results, indole derivatives are known to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

methyl 7-fluoro-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJGOKZTQSBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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